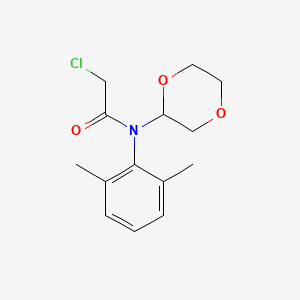
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is a complex organic compound that features a bromine atom, a piperazine ring, and an adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide typically involves a multi-step process. One common method includes the bromination of 1-(4-methyl-1-piperazinyl)methyladamantane, followed by the formation of the dihydrobromide salt. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-Iodo-1-(4-methyl-1-piperazinyl)methyladamantane.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for creating novel materials with specific properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide
- 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
Uniqueness
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
59177-67-2 |
|---|---|
Fórmula molecular |
C16H29Br3N2 |
Peso molecular |
489.1 g/mol |
Nombre IUPAC |
1-[(2-bromo-1-adamantyl)methyl]-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C16H27BrN2.2BrH/c1-18-2-4-19(5-3-18)11-16-9-12-6-13(10-16)8-14(7-12)15(16)17;;/h12-15H,2-11H2,1H3;2*1H |
Clave InChI |
KETPWUGIGJJRHJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


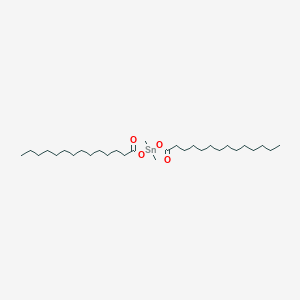
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
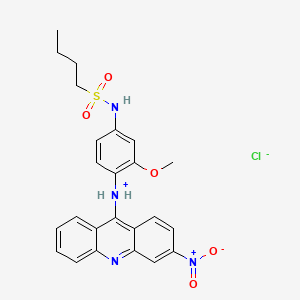

![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
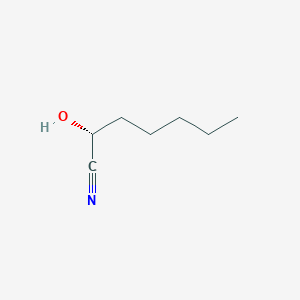
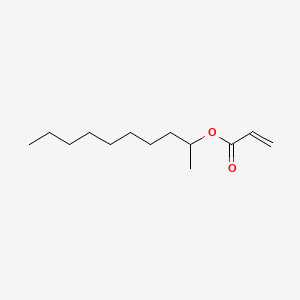

ammonium methyl sulfate](/img/structure/B13757663.png)

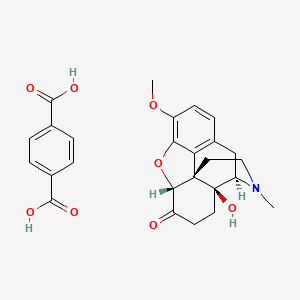
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
